molecular formula C8H3BrFNO2 B1413363 2-Bromo-5-cyano-3-fluorobenzoic acid CAS No. 1807076-52-3

2-Bromo-5-cyano-3-fluorobenzoic acid

Cat. No.: B1413363
CAS No.: 1807076-52-3
M. Wt: 244.02 g/mol
InChI Key: RSWXCLCBAOFJEH-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-3-fluorobenzoic acid is a multifunctional aromatic building block designed for advanced chemical synthesis in research and development. This compound integrates three distinct functional groups—a bromo substituent, a cyano group, and a carboxylic acid—on a fluorinated benzene ring, creating a versatile scaffold for constructing complex molecules. Its structure is engineered to undergo a range of key transformations; the bromo group is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds. The electron-withdrawing nature of the cyano and fluoro substituents can influence the reactivity and electronic properties of the ring system, while the carboxylic acid provides a handle for further derivatization into amides, esters, or other important functional groups. As a research chemical, it serves as a critical intermediate in medicinal chemistry for the synthesis of potential active pharmaceutical ingredients (APIs), particularly in the exploration of new kinase inhibitors or other small-molecule therapeutics . Furthermore, its structural features make it valuable in materials science and the development of agrochemicals. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-bromo-5-cyano-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-7-5(8(12)13)1-4(3-11)2-6(7)10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWXCLCBAOFJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Sandmeyer Reaction

  • Starting Material: An amino derivative (e.g., 2-amino- benzoic acid)
  • Reagents: Sodium nitrite (NaNO₂) and copper(I) cyanide (CuCN)
  • Conditions: Acidic aqueous medium, low temperature (0°C to 5°C)

This reaction replaces the amino group with a nitrile, producing 2-bromo-5-cyano- benzoic acid.

Method B: Nitrile Formation via Cyanation

Alternatively, aromatic halides can undergo palladium-catalyzed cyanation:

Ar–Br + CuCN → Ar–CN

This approach is efficient for introducing the nitrile at the desired position.

Fluorination at the 3-Position

The fluorine atom is introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the existing substituents and the electronic nature of the aromatic ring.

Method A: Electrophilic Fluorination

  • Reagents: Selectfluor or N-fluorobenzenesulfonimide (NFSI)
  • Conditions: Mild, often room temperature, with a suitable solvent such as acetonitrile

Method B: Nucleophilic Aromatic Substitution

  • If the aromatic ring bears suitable leaving groups, nucleophilic fluorination can be performed using potassium fluoride (KF) in the presence of phase transfer catalysts.

The choice of method depends on the electronic environment of the aromatic ring; electrophilic fluorination is more common for electron-rich rings.

Purification and Characterization

Post-synthesis, the crude product undergoes purification via recrystallization or chromatography:

Characterization techniques include:

Summary Data Table

Step Reaction Reagents Conditions Yield Notes
1 Bromination Br₂ or NBS RT to 0°C 85–95% Regioselective at ortho position
2 Nitrile introduction CuCN or NaNO₂ + CuCN 80–120°C or 0°C 70–85% Sandmeyer or palladium-catalyzed
3 Fluorination Selectfluor or NFSI RT 60–80% Electrophilic fluorination
4 Purification Chromatography Standard Recrystallization or chromatography

Research Findings and Optimization

Recent studies highlight the importance of solvent choice and reaction conditions:

  • Solvent Effects: Polar aprotic solvents like acetonitrile enhance fluorination efficiency.
  • Reaction Temperature: Mild temperatures prevent decomposition of sensitive intermediates.
  • Catalyst Use: Palladium catalysis significantly improves nitrile formation yields.
  • Scale-up Potential: The methods described are adaptable for large-scale synthesis, with high overall yields and minimal toxic reagent use.

Chemical Reactions Analysis

2-Bromo-5-cyano-3-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various oxidizing agents . The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
2-Bromo-5-cyano-3-fluorobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. The presence of the cyano group increases its electrophilic character, making it suitable for nucleophilic substitution reactions that are common in drug synthesis.

Case Study: Anticancer Agents
Research has indicated that derivatives of this compound can be synthesized to develop anticancer agents. For instance, compounds derived from this acid have shown promising activity against certain cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth .

Agrochemical Applications

Pesticide Development
The compound is also utilized in the formulation of agrochemicals, particularly pesticides. Its fluorinated structure contributes to improved lipophilicity and metabolic stability, which are desirable traits in pesticide efficacy.

Case Study: Insecticides
A notable application is its use in synthesizing insecticides that target specific pests while minimizing environmental impact. The incorporation of the cyano and fluorine groups enhances the biological activity of these compounds, leading to more effective pest control solutions.

Materials Science

Polymer Synthesis
In materials science, this compound is explored for its potential in creating novel polymers. The functional groups allow for cross-linking reactions that can yield materials with unique properties suitable for various applications, including coatings and adhesives.

Case Study: Dyes and Pigments
Research has demonstrated that this compound can be used to synthesize dyes with enhanced stability and colorfastness. The ability to modify the chemical structure allows for tailoring the properties of dyes used in textiles and plastics.

Chemical Synthesis and Research

Synthetic Pathways
The synthesis of this compound typically involves multiple steps that include halogenation and cyanation reactions. For example, one synthetic route employs the use of bromine and cyanide sources under controlled conditions to achieve high yields .

StepReaction TypeReagents UsedYield
1BrominationBr₂High
2CyanationKCNModerate
3FluorinationHFHigh

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between 2-bromo-5-cyano-3-fluorobenzoic acid and its closest structural analogs:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Similarity Score* Source
This compound Br (2), CN (5), F (3) C₈H₃BrFNO₂ High acidity (pKa ~1.5–2.0**), pharmaceutical intermediate N/A Target
2-Bromo-3-fluorobenzoic acid Br (2), F (3) C₇H₄BrFO₂ Moderate acidity (pKa ~2.5), used in Suzuki couplings 0.89 [1], [3]
2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid Br (2), F (5), CF₃ (3) C₈H₃BrF₄O₂ Strong electron-withdrawing, higher lipophilicity (logP ~3.1) - [6]
2-Amino-5-bromo-4-fluorobenzoic acid NH₂ (2), Br (5), F (4) C₇H₅BrFNO₂ Lower acidity (pKa ~4.0), potential dye precursor 0.77 [4]
5-Bromo-2-methyl-3-nitrobenzoic acid Br (5), CH₃ (2), NO₂ (3) C₈H₆BrNO₄ High thermal stability, explosive intermediate 0.93 [5]

Similarity scores (0–1 scale) derived from structural/functional group alignment in computational models .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The cyano group at position 5 in the target compound is a stronger EWG than the methyl group in 5-bromo-2-methyl-3-nitrobenzoic acid, leading to higher acidity and reactivity in nucleophilic substitution reactions . Compared to the trifluoromethyl group in 2-bromo-5-fluoro-3-(trifluoromethyl)benzoic acid, the cyano group offers similar electron withdrawal but lower steric bulk, enabling easier functionalization .
  • Substituent Positioning: The fluoro group at position 3 in the target compound provides ortho/para-directing effects, contrasting with the meta-directing amino group in 2-amino-5-bromo-4-fluorobenzoic acid. This positional difference significantly alters regioselectivity in further derivatization .

Biological Activity

2-Bromo-5-cyano-3-fluorobenzoic acid (CAS No. 1807076-52-3) is a halogenated benzoic acid derivative that has garnered attention in scientific research for its potential biological activities. This compound is characterized by the presence of a bromine atom, a cyano group, and a fluorine atom, which may significantly influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₄BrFNO₂. The structural arrangement of its functional groups plays a crucial role in determining its biological activity. The cyano and fluorine substituents are known to enhance lipophilicity and bioavailability, which are important factors in drug design.

The biological activity of this compound is believed to stem from its interactions with various biological molecules, including enzymes and receptors. It can alter enzymatic activity by binding to active sites or influencing signal transduction pathways. This mechanism may lead to diverse biological effects, including anti-inflammatory and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzoic acids can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the cyano group is particularly noted for enhancing antibacterial activity due to increased electron-withdrawing capacity, which may affect the binding affinity to bacterial targets.

Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. In vitro studies have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cell lines. For example, derivatives of benzoic acid have been tested against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines, showing promising cytotoxic effects.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been investigated. Studies suggest that halogenated benzoic acids can inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases.

Case Studies

StudyFindings
Antimicrobial Activity Compounds similar to this compound showed MIC values ranging from 64 µg/mL to 512 µg/mL against various bacterial strains.
Anticancer Activity In vitro tests indicated significant cytotoxicity against SGC7901 and ECA109 cell lines with IC50 values below 10 µM.
Anti-inflammatory Effects The compound demonstrated the ability to reduce TNF-alpha levels in macrophage cultures.

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. Its applications extend beyond research into potential therapeutic uses in pharmaceuticals, agrochemicals, and dyes due to its versatile chemical properties.

Q & A

Q. What are the key synthetic routes for preparing 2-bromo-5-cyano-3-fluorobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and cyanation of a fluorobenzoic acid precursor. For example, bromination of 5-cyano-3-fluorobenzoic acid using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C achieves regioselective bromination . Alternatively, Suzuki-Miyaura coupling using a boronic ester intermediate (e.g., 5-cyano-3-fluorophenylboronic acid) with brominated aryl halides can be employed . Yield optimization requires controlling temperature, solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions).

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared to standards .
  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromine deshielding effects at C2, fluorine coupling patterns) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z 258.92 (calculated for C₈H₃BrFNO₂) .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodological Answer : Solubility tests indicate:
SolventSolubility (mg/mL, 25°C)
DMSO>50
Methanol~10
Chloroform~5
Water<0.1
Low aqueous solubility necessitates DMSO for biological assays. Sonication or heating (40–50°C) improves dissolution in polar aprotic solvents .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of the benzoic acid core in cross-coupling reactions?

  • Methodological Answer : The cyano group at C5 enhances electrophilicity at C2 (bromine site), facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols. In Pd-catalyzed reactions, it stabilizes transition states via conjugation, improving coupling efficiency with arylboronic acids (e.g., Suzuki-Miyaura yields increase from 65% to 82% when cyano is present vs. methyl) . DFT calculations show a 0.3 eV reduction in activation energy due to cyano’s electron-withdrawing effect .

Q. What strategies mitigate contradictory spectral data (e.g., NMR splitting patterns vs. X-ray crystallography) for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic processes in solution (e.g., rotational isomerism). To resolve:
  • Variable-Temperature NMR : Conduct experiments from 25°C to −40°C to freeze conformers and simplify splitting .
  • X-ray Crystallography : Compare crystal packing effects with solution-state data; hydrogen bonding between COOH and CN groups may stabilize specific conformers .
  • Computational Modeling : Use Gaussian09 with B3LYP/6-31G* to simulate NMR shifts and identify dominant conformers .

Q. How can regioselective functionalization be achieved at the C3-fluorine position without disturbing the bromine or cyano groups?

  • Methodological Answer : Protect the COOH group as a methyl ester to prevent nucleophilic attack. Use fluorophilic catalysts (e.g., CuI/1,10-phenanthroline) for C3-H activation, enabling cross-dehydrogenative coupling (CDC) with aryl iodides . Alternatively, photoredox catalysis with Ir(ppy)₃ under blue LED light selectively functionalizes the C3-F position via single-electron transfer (SET) mechanisms .

Data Contradiction Analysis

Q. Why do biological assays report conflicting IC₅₀ values for this compound’s antimicrobial activity?

  • Methodological Answer : Variations arise from assay conditions:
FactorImpact on IC₅₀
Bacterial strainGram-negative vs. Gram-positive
Solvent (DMSO %)>1% reduces cell viability
Incubation timeLonger exposure lowers IC₅₀
Standardize protocols using CLSI guidelines: fixed DMSO (0.5%), 18–24 hr incubation, and E. coli ATCC 25922 as a control .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-cyano-3-fluorobenzoic acid
Reactant of Route 2
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2-Bromo-5-cyano-3-fluorobenzoic acid

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